3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate

Lipophilicity Fluorous biphasic catalysis Phase partitioning

3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS 1980085-32-2, MF: C10H10F10O3, MW: 368.17 g/mol) is a fluorinated acyclic carbonate ester engineered with a 3-fluoropropyl head and a semi-perfluorinated hexyl tail. The perfluoroalkyl segment delivers markedly elevated computed lipophilicity (cLogP ≈ 4.36) compared with non-fluorinated or lightly fluorinated linear carbonate analogs.

Molecular Formula C10H10F10O3
Molecular Weight 368.17 g/mol
Cat. No. B12087182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate
Molecular FormulaC10H10F10O3
Molecular Weight368.17 g/mol
Structural Identifiers
SMILESC(COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CF
InChIInChI=1S/C10H10F10O3/c11-3-1-4-22-6(21)23-5-2-7(12,13)8(14,15)9(16,17)10(18,19)20/h1-5H2
InChIKeyJMLXYCFBJNWORV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate: A Specialist Fluorinated Linear Carbonate for High-Lipophilicity Electrolyte and Solvent Applications


3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS 1980085-32-2, MF: C10H10F10O3, MW: 368.17 g/mol) is a fluorinated acyclic carbonate ester engineered with a 3-fluoropropyl head and a semi-perfluorinated hexyl tail . The perfluoroalkyl segment delivers markedly elevated computed lipophilicity (cLogP ≈ 4.36) compared with non-fluorinated or lightly fluorinated linear carbonate analogs . This structural design positions it as a candidate for high-voltage lithium battery electrolytes, fluorous biphasic catalysis, and specialty solvent formulations where enhanced oxidative stability and phase partitioning are essential.

Why 3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate Cannot Be Replaced by Generic Linear Carbonates in High-Performance Systems


Interchanging 3-fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate with simpler linear carbonates such as 3-fluoropropyl propyl carbonate or 3-fluoropropyl 2,2,2-trifluoroethyl carbonate is not scientifically warranted. The perfluorohexyl tail drives a cLogP increase of approximately 2.4 units over the non-fluorinated propyl analog, fundamentally altering partitioning behavior . Concomitantly, the ten fluorine atoms on the target compound contribute to a significantly more electron-deficient carbonate core, a characteristic that the fluorinated carbonate class has demonstrated to lower HOMO energy and extend anodic stability windows [1]. Generic substitution would therefore compromise both lipophilicity-driven phase affinity and oxidative durability in demanding electrochemical or fluorous environments.

3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate: Quantitative Differentiation against Closest Linear Carbonate Analogs


cLogP 4.36 versus 1.91 for 3‑Fluoropropyl Propyl Carbonate: A 2.45-Unit Lipophilicity Gain Driving Fluorous Phase Affinity

The target compound registers a computed octanol–water partition coefficient (cLogP) of 4.3575, whereas the structurally analogous 3-fluoropropyl propyl carbonate—lacking the perfluorohexyl chain—records a cLogP of 1.9092 . Both values are calculated within vendor computational chemistry modules, ensuring methodological consistency for cross-study comparison.

Lipophilicity Fluorous biphasic catalysis Phase partitioning

Ten Fluorine Atoms versus One or Four: Translating Fluorination Depth into Enhanced Electrochemical Oxidative Stability

The target compound contains ten fluorine atoms per molecule, compared with one in 3-fluoropropyl propyl carbonate and four in 3-fluoropropyl 2,2,2-trifluoroethyl carbonate . Class-level data on fluorinated linear carbonates demonstrate that extensive fluorination lowers HOMO energy: bis(2,2,2-trifluoroethyl) carbonate (DFDEC, six fluorine atoms) exhibits a HOMO of −13.11 eV versus −12.86 eV for ethylene carbonate (EC), extending anodic stability to at least 5.7 V vs. Li/Li+ [1]. The ten-fluorine target compound is expected to deliver at least equivalent, and likely superior, oxidation resistance based on the established fluorination–HOMO correlation.

Electrochemical stability window High-voltage lithium batteries Fluorinated electrolyte additives

Molecular Weight 368.17 vs. 164.17 g/mol: Lower Volatility and Enhanced Thermal Handling Safety

With a molecular weight of 368.17 g/mol, the target compound is over twice as heavy as 3-fluoropropyl propyl carbonate (164.17 g/mol) and substantially heavier than 3-fluoropropyl 2,2,2-trifluoroethyl carbonate (204.12 g/mol) . Within the linear carbonate class, higher molecular weight and extensive fluorination are associated with lower vapor pressure and reduced volatility—critical parameters for electrolyte safety and high-temperature operational stability.

Thermal safety Electrolyte volatility Solvent flammability

98% Assay Purity with Documented Batch Traceability Suited for Reproducible Electrolyte Formulation

The target compound is commercially supplied at a stated purity of 98% (HPLC) with batch-specific quality documentation . This purity level matches or exceeds the typical research-grade specification of partially fluorinated analogs (e.g., 3-fluoropropyl propyl carbonate, 98% ) while offering the differentiated fluorination profile outlined above. Consistent purity is essential for reproducible electrolyte conductivity, SEI formation, and cycle-life measurements.

Quality control Electrolyte purity Research reproducibility

3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate: Application Scenarios Grounded in Quantitative Differentiation


High-Voltage Lithium Metal Battery Electrolyte Co-Solvent or Diluent

The ten-fluorine perfluorohexyl architecture enables a widened anodic stability window, as predicted by the class-level HOMO-lowering effect observed for fluorinated carbonates [1]. Formulators can employ this compound as a co-solvent or diluent in localized high-concentration electrolytes (LHCEs) operating above 4.5 V, where conventional linear carbonates such as diethyl carbonate would undergo oxidative decomposition.

Fluorous Biphasic Catalysis and Tag-Assisted Purification

With a cLogP approximately 2.45 units higher than the non-fluorinated homolog , the carbonate serves as an effective anchoring tag for fluorous solid-phase extraction or liquid-liquid partitioning, enabling selective recovery of catalysts or synthetic intermediates from organic reaction mixtures.

Specialty Solvent for Oxygen-Enriched or High-Temperature Electrolyte Systems

The elevated molecular weight (368.17 g/mol) and deep fluorination predict lower vapor pressure and enhanced thermal resilience relative to lighter carbonate solvents . This makes the compound suitable for lithium–oxygen battery electrolytes and other non-aqueous systems where evaporation loss and thermal runaway must be minimized.

Component in Non-Flammable or Flame-Retardant Electrolyte Blends

The high fluorine content contributes to reduced flammability, consistent with the observation that fluorinated carbonate blends raise flash points 20–30°C above conventional electrolyte formulations . The target compound can therefore be incorporated into fire-safe electrolyte designs for large-format energy storage systems.

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